1-Vinyl-1H-benzimidazole

Descripción general

Descripción

Molecular Structure Analysis

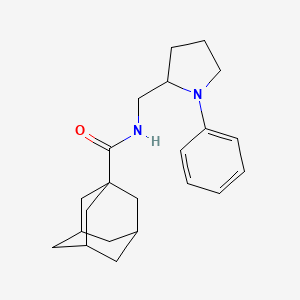

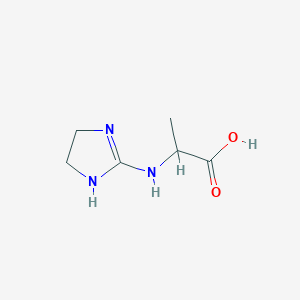

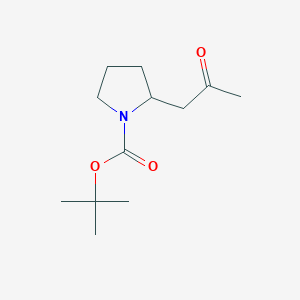

The molecular formula of 1-Vinyl-1H-benzimidazole is C9H8N2 . The InChI Code is 1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 .Chemical Reactions Analysis

This compound and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups. They are known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs.Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 144.18 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups, known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs, such as benznidazole, the primary treatment for Chagas disease in Brazil. The synthesis of 2-nitro-1-vinyl-1H-imidazole, in particular, has been highlighted for its simplicity and direct approach, demonstrating potent anti-T. cruzi activity and low cytotoxicity, indicating its potential in antichagasic drug design (Velez et al., 2022).

Biological and Pharmacological Applications

Benzimidazole derivatives have shown a broad spectrum of biological properties. They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication. These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Additionally, specific 1H-benzimidazole derivatives exhibit potent topoisomerase I inhibition, providing a foundation for the development of novel therapeutic agents (Alpan, Gunes, & Topçu, 2007).

Material Science and Engineering Applications

This compound compounds have been utilized in the creation of novel blend membranes for Proton Exchange Membrane Fuel Cells (PEMFC), especially in environments with low relative humidity. These membranes, created by grafting fluorocopolymers with azole functions like imidazole, benzimidazole, and 1H-1,2,4-triazole, have been extensively studied to understand the influence of the azole group on the membrane’s microstructure, thermal properties, and proton conductivity. This research indicates the potential of these compounds in enhancing the performance and efficiency of PEMFCs (Campagne et al., 2013).

Molecular Interaction and Structure Analysis

Studies have also been conducted on the molecular structure and interactions of this compound derivatives. Specific intramolecular interactions in these molecules, such as C-H...N, have been characterized using NMR data, revealing the formation of a nine-membered intramolecular ring. This peculiar interaction hints at the unique chemical behavior of these compounds and their potential utility in various chemical and pharmacological applications (Afonin et al., 1991).

Mecanismo De Acción

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities .

Direcciones Futuras

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Propiedades

IUPAC Name |

1-ethenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBICSUODQLDGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)